1-amino-N-cyclopentylcyclopentane-1-carboxamide
CAS No.:
Cat. No.: VC15774389
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O |
|---|---|
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 1-amino-N-cyclopentylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C11H20N2O/c12-11(7-3-4-8-11)10(14)13-9-5-1-2-6-9/h9H,1-8,12H2,(H,13,14) |
| Standard InChI Key | CUTNUPNBCXWWQW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC(=O)C2(CCCC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-amino-N-cyclopentylcyclopentane-1-carboxamide, reflects its bicyclic structure. The cyclopentane ring is functionalized at the 1-position with an amino group () and a carboxamide group (), where the amide nitrogen is bonded to a cyclopentyl substituent. This arrangement introduces steric hindrance and conformational rigidity, which may influence its reactivity and biological interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 1-amino-N-cyclopentylcyclopentane-1-carboxamide |
| Canonical SMILES | C1CCC(C1)NC(=O)C2(CCCC2)N |
| InChI Key | CUTNUPNBCXWWQW-UHFFFAOYSA-N |
Spectroscopic Characterization
Infrared (IR) spectroscopy of related carboxamides reveals characteristic absorption bands for the amide carbonyl () and N-H stretches () . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals for cyclopentyl protons () and amide protons (). Mass spectrometry typically displays a molecular ion peak at , consistent with its molecular weight.
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-amino-N-cyclopentylcyclopentane-1-carboxamide can be achieved via two primary pathways:
Route 1: Direct Amination-Carboxamidation
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Cyclopentane Activation: Cyclopentane-1-carboxylic acid is converted to its acid chloride using thionyl chloride ().
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Amide Coupling: The acid chloride reacts with cyclopentylamine in the presence of a base (e.g., triethylamine) to form the carboxamide.
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Amino Group Introduction: The ketone intermediate undergoes reductive amination with ammonia and sodium cyanoborohydride () to yield the final product.
Route 2: Cyclization of Prefunctionalized Precursors
A patent-derived method for structurally similar compounds involves refluxing cyclopentane dicarboxylic anhydride with hydrazine hydrate () in methanol, followed by solvent removal and purification . While this method is optimized for dicarboximides, it suggests potential adaptability for monocyclic carboxamides through selective reagent tuning.
Comparative Analysis with Structural Analogs
Table 2: Key Analogous Compounds
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Dimethylamide Derivative: Increased lipophilicity enhances blood-brain barrier permeability but reduces aqueous solubility.
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Dicarboximide Analog: Patent applications highlight its utility as a gliclazide precursor, underscoring the pharmacophoric importance of cyclopentane-carboxamide motifs .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s bifunctional architecture positions it as a versatile intermediate for:
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Peptidomimetics: Scaffold for designing protease-resistant peptide analogs.
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Small-Molecule Libraries: Diversification via amide alkylation or Suzuki-Miyaura coupling.
Materials Science
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Polymer Crosslinkers: Carboxamide groups participate in hydrogen-bonded networks, enhancing thermoplastic elasticity.
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Coordination Chemistry: Potential ligand for transition metals (e.g., Cu) in catalytic systems.
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